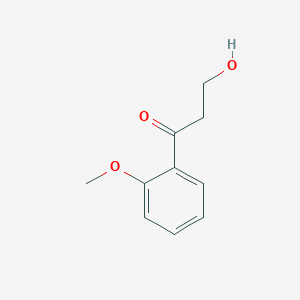
3-Hydroxy-1-(2-methoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-(2-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a hydroxy group, a methoxy group, and a phenyl ring attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-(2-methoxyphenyl)propan-1-one typically involves the condensation of 2-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-(2-Methoxyphenyl)propan-1-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antioxidativer Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Verwendet bei der Herstellung von Duftstoffen, Aromen und anderen Feinchemikalien.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Hydroxy-1-(2-Methoxyphenyl)propan-1-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Hydroxy- und Methoxygruppen können an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, was die Reaktivität und biologische Aktivität der Verbindung beeinflusst. Die beteiligten Wege können enzymatische Reaktionen und Rezeptorbindung umfassen, abhängig von der spezifischen Anwendung.
Ähnliche Verbindungen:
- 3-Hydroxy-1-(4-Methoxyphenyl)propan-1-on
- 2,3-Dihydroxy-1-(4-Hydroxy-3-methoxyphenyl)propan-1-on
- 1-(4-Hydroxy-3-methoxyphenyl)propan-1,2-diol
Vergleich: 3-Hydroxy-1-(2-Methoxyphenyl)propan-1-on ist aufgrund der Position der Methoxygruppe am Phenylring einzigartig, die seine chemischen Eigenschaften und seine Reaktivität erheblich beeinflussen kann. Im Vergleich zu seinen Analoga kann diese Verbindung unterschiedliche biologische Aktivitäten und synthetische Verwendbarkeit aufweisen, was sie zu einem wertvollen Ziel für die Forschung und industrielle Anwendungen macht.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1-(2-methoxyphenyl)propan-1-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxy-1-(4-methoxyphenyl)propan-1-one
- 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
- 1-(4-Hydroxy-3-methoxyphenyl)propan-1,2-diol
Comparison: 3-Hydroxy-1-(2-methoxyphenyl)propan-1-one is unique due to the position of the methoxy group on the phenyl ring, which can significantly influence its chemical properties and reactivity. Compared to its analogs, this compound may exhibit different biological activities and synthetic utility, making it a valuable target for research and industrial applications.
Eigenschaften
CAS-Nummer |
648416-48-2 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
3-hydroxy-1-(2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H12O3/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5,11H,6-7H2,1H3 |
InChI-Schlüssel |
XZDAAYHFCYVXNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine](/img/structure/B12608000.png)
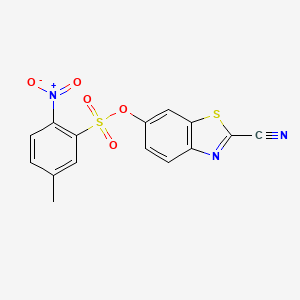
![5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12608013.png)
![3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-](/img/structure/B12608033.png)
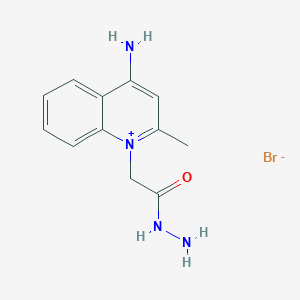
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)


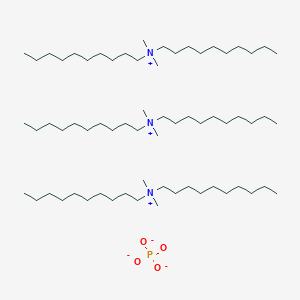
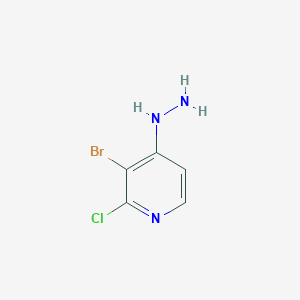
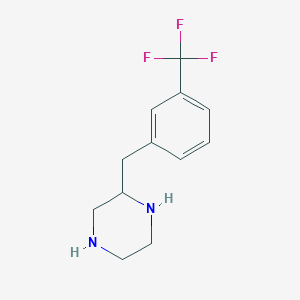
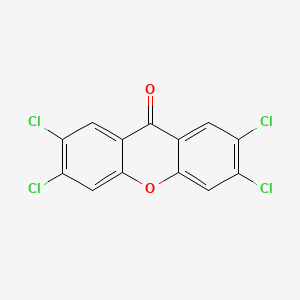
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)

